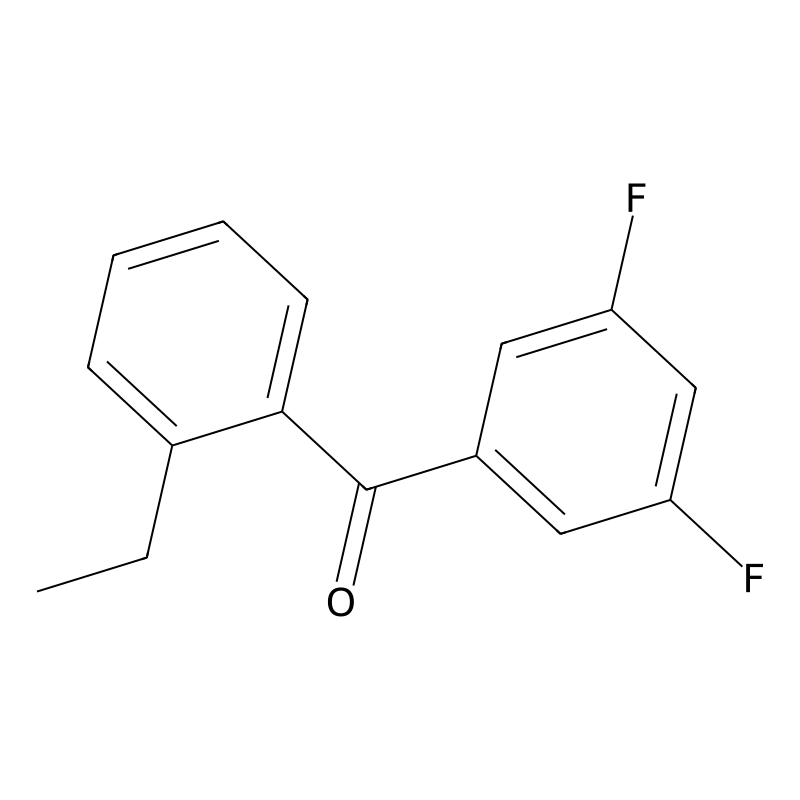

3,5-Difluoro-2'-ethylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like chemical databases and vendor websites confirm its existence and basic properties [, ], no scientific publications directly mention its use in research. This suggests that the compound might be relatively new, have niche applications, or remain under development.

Further Exploration:

If you require information on similar compounds with established research applications, consider exploring:

- Benzophenones: This broader class of molecules, which includes 3,5-Difluoro-2'-ethylbenzophenone, possesses diverse applications in various scientific fields, including photochemistry, materials science, and organic synthesis [].

- Fluoroaromatics: Aromatic compounds containing fluorine atoms, like the ones present in 3,5-Difluoro-2'-ethylbenzophenone, often exhibit unique properties and find use in areas like pharmaceuticals, agrochemicals, and functional materials.

3,5-Difluoro-2'-ethylbenzophenone is an organic compound classified as an aromatic ketone, with the molecular formula and a molecular weight of 246.25 g/mol. Its structure features two fluorine atoms located at the 3 and 5 positions of the benzene ring, and an ethyl group at the 2' position of the benzophenone framework. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of research.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms reduces its reactivity compared to non-fluorinated analogs.

- Reduction: The carbonyl group can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of addition products.

Research has indicated potential biological activities associated with 3,5-Difluoro-2'-ethylbenzophenone. It has been investigated for its antimicrobial and anticancer properties. The compound's lipophilicity, enhanced by the fluorine substituents, allows it to penetrate biological membranes effectively. Additionally, its carbonyl group can interact with biological macromolecules, influencing their structure and function.

The synthesis of 3,5-Difluoro-2'-ethylbenzophenone is typically achieved through Friedel-Crafts acylation, where 3,5-difluorobenzoyl chloride reacts with 2-ethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis. For industrial production, methods are optimized for yield and purity, often utilizing continuous flow reactors for efficiency.

This compound finds applications in various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

- Biology: Its potential biological activities make it a candidate for further investigation in drug development.

- Industry: It is used in producing specialty chemicals and materials with specific properties.

The mechanism of action for 3,5-Difluoro-2'-ethylbenzophenone involves interactions with various molecular targets. The fluorine atoms increase lipophilicity, facilitating membrane penetration. The carbonyl group can form hydrogen bonds with macromolecules, potentially leading to active metabolites that exert biological effects.

Similar Compounds- 3,5-Difluorobenzophenone: This compound lacks the ethyl group at the 2' position, resulting in different physical and chemical properties.

- 3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated aromatic compound that possesses different functional groups and applications.

Uniqueness

3,5-Difluoro-2'-ethylbenzophenone is unique due to its combination of fluorine atoms and an ethyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The stability provided by the fluorine substituents enhances its utility in research and industrial applications .